molecular formula C15H15NO3 B086948 N-(2,5-dimethoxyphenyl)benzamide CAS No. 135-45-5

N-(2,5-dimethoxyphenyl)benzamide

Cat. No. B086948
CAS RN: 135-45-5
M. Wt: 257.28 g/mol
InChI Key: BDSUMUIBCNKLIQ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H15NO3 . It has an average mass of 257.284 Da and a monoisotopic mass of 257.105194 Da .


Physical And Chemical Properties Analysis

N-(2,5-Dimethoxyphenyl)benzamide has a density of 1.2±0.1 g/cm3, a boiling point of 328.9±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 74.2±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 216.3±3.0 cm3 .

Scientific Research Applications

  • N-(4-aryl-4-hydroxybutyl)benzamides, including derivatives of N-(2,5-dimethoxyphenyl)benzamide, have been synthesized and analyzed. Their structures, confirmed by X-ray crystallographic analysis, are significant in the study of organic compounds (Browne, Skelton, & White, 1981).

  • A novel antineoplastic agent, JS-38, structurally related to N-(2,5-dimethoxyphenyl)benzamide, was studied for its metabolism and disposition in rats. This research highlights the potential of such compounds in cancer treatment and their pharmacokinetic properties (Zhang et al., 2011).

  • Synthesis and evaluation of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, which are structurally related to N-(2,5-dimethoxyphenyl)benzamide, were conducted for their antiulcer activities. This research contributes to the understanding of the therapeutic potential of such compounds in gastroenterology (Hosokami et al., 1992).

  • The synthesis of compounds related to N-(2,5-dimethoxyphenyl)benzamide has been explored for potential use in the treatment of non-small cell lung cancer. These compounds, acting as FGFR1 inhibitors, highlight the application of benzamide derivatives in oncology (Xie et al., 2018).

  • Benzamides, including N-(2,5-dimethoxyphenyl)benzamide derivatives, have been synthesized and evaluated for their anticancer and antioxidant activities. This research is crucial for developing new anticancer agents (Sulistyowaty et al., 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSUMUIBCNKLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159197
Record name 2',5'-Dimethoxybenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)benzamide

CAS RN

135-45-5
Record name N-(2,5-Dimethoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Dimethoxybenzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-Dimethoxybenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5'-dimethoxybenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
YA Jackson, MA Lyon, N Townsend… - Journal of the …, 2000 - pubs.rsc.org
Nitration of 2-aryl-4,7-dimethoxybenzothiazoles 7a–7c produces a mixture of 5- and 6-nitrobenzothiazoles which were distinguished by synthesis of the 2-aryl-4,7-dimethoxy-6-…
Number of citations: 23 pubs.rsc.org
MA Lyon, S Lawrence, DJ Williams… - Journal of the Chemical …, 1999 - pubs.rsc.org
Synthesis of 9-phenyl-7H-benzothiazolo[4,5,6-ij][2,7]naphthyridin-7-one 11, an analogue of kuanoniamine A 8, is described. The synthesis involves a hetero Diels–Alder reaction of …
Number of citations: 53 pubs.rsc.org
A Nain-Perez, LCA Barbosa, CRÁ Maltha… - Journal of natural …, 2017 - ACS Publications
Abenquines are natural quinones, produced by some Streptomycetes, showing the ability to inhibit cyanobacterial growth in the 1 to 100 μM range. To further elucidate their biological …
Number of citations: 12 pubs.acs.org
AK Saxena, SK Pandey, P Seth, MP Singh… - Bioorganic & medicinal …, 2001 - Elsevier
A series of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives have been synthesized via cyclocondensation of N-aryl thioureas with 2-bromoethylamine hydrobromide followed by …
Number of citations: 38 www.sciencedirect.com
A Nain-Perez, LCA Barbosa, C Regina, Á Maltha… - iris.unife.it
Abenquines are natural quinones, produced by some Streptomycetes, showing the ability to inhibit cyanobacterial growth in the 1 to 100 µM range. To further elucidate their biological …
Number of citations: 2 iris.unife.it
CC Nawrat, W Lewis, CJ Moody - The Journal of Organic …, 2011 - ACS Publications
A new protocol for the synthesis of protected amino-1,4-benzoquinones by oxidation of the corresponding 2,5-dimethoxyaniline derivatives using PhI(OAc) 2 or PhI(OCOCF 3 ) 2 in …
Number of citations: 40 pubs.acs.org
P Sánchez, CO Salas… - Chemistry & …, 2022 - Wiley Online Library
The successful application of fragment‐based drug discovery strategy for the efficient synthesis of phenoxy‐ or phenylamino‐2‐phenyl‐benzofuran, ‐benzoxazole and ‐benzothiazole …
Number of citations: 4 onlinelibrary.wiley.com
R Mamgain, S Swami, D Sarkar… - ChemistrySelect, 2023 - Wiley Online Library
Tuberculosis (TB) is one of the devasting infectious diseases and continues to spread among people despite having several specific drugs. Total eradication of TB is one of the shared …
A Jamil - 2007 - search.proquest.com
Owing to their diverse structures and unique mechanisms of action, natural products play a vital role in drug discovery. Geldanamycin, an antineoplastic antibiotic, is a potent inhibitor of …
Number of citations: 0 search.proquest.com
AJ DeAngelis, PG Gildner, R Chow… - The Journal of organic …, 2015 - ACS Publications
Two new classes of highly active yet air- and moisture-stable π-R-allylpalladium complexes containing bulky biaryl- and bipyrazolylphosphines with extremely broad ligand scope have …
Number of citations: 158 pubs.acs.org

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